molecular formula C12H19NO2S B4973694 N-hexylbenzenesulfonamide CAS No. 7250-80-8

N-hexylbenzenesulfonamide

Cat. No.: B4973694
CAS No.: 7250-80-8
M. Wt: 241.35 g/mol
InChI Key: SKERWNIJEZZECH-UHFFFAOYSA-N
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Description

N-Hexylbenzenesulfonamide (C₁₂H₁₉NO₂S, CAS: Not explicitly provided in evidence) is a sulfonamide derivative characterized by a benzenesulfonyl group linked to a hexylamine substituent. This compound belongs to the broader class of benzenesulfonamides, which are widely studied for their chemical versatility and biological activities. The hexyl chain confers moderate lipophilicity, influencing solubility and interaction with biological membranes.

Properties

IUPAC Name

N-hexylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-2-3-4-8-11-13-16(14,15)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKERWNIJEZZECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993332
Record name N-Hexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7250-80-8
Record name N-Hexylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7250-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC30193
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30193
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hexylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hexylbenzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with hexylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Hexylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides depending on the substituent introduced.

Scientific Research Applications

N-Hexylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as an inhibitor of certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Medicine: this compound derivatives have shown potential as antimicrobial and anticancer agents.

    Industry: It is used as a plasticizer in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

N-Hexylbenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as N-butylbenzenesulfonamide and N-methylbenzenesulfonamide. While these compounds share a common sulfonamide group, the length and structure of the alkyl substituent can significantly influence their chemical properties and applications. This compound is unique due to its longer hexyl chain, which can affect its solubility, reactivity, and biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Sulfonamides

Substituent Effects on Reactivity and Stability

The biological and chemical behavior of sulfonamides is heavily influenced by substituent groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Compound Name Key Substituent(s) Molecular Weight (g/mol) Notable Properties
N-Hexylbenzenesulfonamide Saturated hexyl chain (C₆H₁₃) ~239.33* Moderate lipophilicity; potential for hydrophobic interactions .
N-(Hex-5-en-1-yl)benzenesulfonamide Unsaturated hexenyl (C₆H₁₁, double bond) ~237.32* Higher reactivity due to terminal double bond (susceptible to oxidation) .
N-Cyclohexylbenzenesulfonamide Cyclohexyl group (C₆H₁₁) 239.33 Enhanced steric bulk; altered solubility and crystallinity .
4-Fluoro-N-[4-(4-fluorobenzenesulfonamido)cyclohexyl]benzene-1-sulfonamide Dual fluorobenzene groups, cyclohexyl core ~430.42 Dual sulfonamide groups increase hydrogen-bonding capacity; fluorination enhances metabolic stability .
N-[bis(methylsulfanyl)methylidene]methanesulfonamide Methylsulfanyl groups ~212.33 Electron-rich sulfur atoms confer redox activity and nucleophilic reactivity .

*Calculated based on formula C₁₂H₁₉NO₂S.

Physicochemical Properties

  • Lipophilicity : The hexyl chain in this compound enhances lipophilicity compared to shorter-chain analogs (e.g., N-ethylbenzenesulfonamide) but less than cyclohexyl derivatives due to reduced steric hindrance .
  • Solubility : Saturated alkyl chains (e.g., hexyl) reduce aqueous solubility compared to polar substituents like methoxy or hydroxy groups (e.g., N-(4-hydroxyphenyl)benzenesulfonamide) .
  • Thermal Stability : Cyclohexyl and aromatic substituents (e.g., fluorobenzene) improve thermal stability via π-π stacking and hydrogen bonding .

Key Research Findings

  • Hydrogen Bonding: Sulfonamides with hydroxy or amino groups (e.g., N-(4-hydroxyphenyl)benzenesulfonamide) form robust intermolecular networks, influencing crystallization and bioavailability .
  • Toxicity Profile: Limited data exist for this compound, but saturated alkyl sulfonamides generally exhibit lower acute toxicity compared to halogenated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-hexylbenzenesulfonamide
Reactant of Route 2
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N-hexylbenzenesulfonamide

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